

# Spectroscopic Analysis of 2,4,6-Trimethoxyaniline: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **2,4,6-Trimethoxyaniline**

Cat. No.: **B080242**

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This technical guide provides a comprehensive overview of the spectroscopic analysis of **2,4,6-trimethoxyaniline**. Due to the limited availability of directly published complete spectral data for **2,4,6-trimethoxyaniline**, this document presents a detailed analysis based on available physical data, comparative data from the structurally similar compound 2,4,6-trimethylaniline, and established spectroscopic methodologies for aromatic amines.

## Compound Information

Table 1: Physical and Chemical Properties of **2,4,6-Trimethoxyaniline**

Property	Value	Reference
CAS Number	14227-17-9	<a href="#">[1]</a>
Molecular Formula	C <sub>9</sub> H <sub>13</sub> NO <sub>3</sub>	<a href="#">[1]</a>
Molecular Weight	183.21 g/mol	<a href="#">[1]</a>
Appearance	White to off-white crystalline solid	
Melting Point	97-101 °C	
Boiling Point	Not available	
Solubility	Soluble in common organic solvents such as chloroform, methanol, and ethyl acetate.	

## Spectroscopic Data Analysis

While a complete set of experimentally verified spectra for **2,4,6-trimethoxyaniline** is not readily available in the public domain, we can predict the expected spectral features based on its structure and by comparing it with the well-characterized analogue, 2,4,6-trimethylaniline.

### FT-IR Spectroscopy

The FT-IR spectrum of **2,4,6-trimethoxyaniline** is expected to show characteristic peaks for the amine and methoxy functional groups, as well as the aromatic ring.

Table 2: Predicted FT-IR Spectral Data for **2,4,6-Trimethoxyaniline**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3450-3300	Medium, Sharp (doublet)	N-H stretching (primary amine)
3050-3000	Weak to Medium	Aromatic C-H stretching
2980-2850	Medium to Strong	Aliphatic C-H stretching (methoxy groups)
1620-1580	Medium to Strong	N-H bending (scissoring) and C=C aromatic ring stretching
1520-1480	Strong	C=C aromatic ring stretching
1250-1200	Strong	Aryl-O stretching (asymmetric)
1050-1000	Strong	Aryl-O stretching (symmetric)
850-800	Strong	Out-of-plane C-H bending (isolated aromatic hydrogens)

## <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum of **2,4,6-trimethoxyaniline** in a solvent like CDCl<sub>3</sub> is expected to be relatively simple due to the molecule's symmetry.

Table 3: Predicted <sup>1</sup>H NMR Spectral Data for **2,4,6-Trimethoxyaniline** (in CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~6.2	s	2H	Aromatic H (H-3, H-5)
~3.8	s	9H	Methoxy H (-OCH <sub>3</sub> )
~3.7	br s	2H	Amine H (-NH <sub>2</sub> )

Note: The chemical shift of the amine protons can vary depending on concentration and solvent.

## <sup>13</sup>C NMR Spectroscopy

The  $^{13}\text{C}$  NMR spectrum will reflect the symmetry of the molecule, showing a limited number of signals for the carbon atoms.

Table 4: Predicted  $^{13}\text{C}$  NMR Spectral Data for **2,4,6-Trimethoxyaniline** (in  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Assignment
~155	C2, C4, C6 (carbons attached to methoxy groups)
~130	C1 (carbon attached to the amine group)
~90	C3, C5 (aromatic CH)
~55	Methoxy carbons (-OCH <sub>3</sub> )

## UV-Vis Spectroscopy

The UV-Vis spectrum of **2,4,6-trimethoxyaniline** in a solvent like ethanol or methanol is expected to show absorption bands characteristic of a substituted aniline.[\[2\]](#) Aniline itself has two main absorption bands around 230 nm and 280 nm.[\[3\]](#) The presence of three electron-donating methoxy groups is expected to cause a bathochromic (red) shift in these absorption maxima.

Table 5: Predicted UV-Vis Spectral Data for **2,4,6-Trimethoxyaniline**

$\lambda_{\text{max}}$ (nm)	Molar Absorptivity ( $\epsilon$ )	Transition
~240-250	High	$\pi \rightarrow \pi$
~290-310	Moderate	$n \rightarrow \pi$

## Experimental Protocols

The following are detailed, generalized experimental protocols for the spectroscopic analysis of an aromatic amine like **2,4,6-trimethoxyaniline**.

## FT-IR Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation:
  - Solid (KBr Pellet Method): Grind a small amount (1-2 mg) of **2,4,6-trimethoxyaniline** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.
  - Solution: Dissolve a small amount of the sample in a suitable infrared-transparent solvent (e.g., chloroform). Record the spectrum in a liquid cell with an appropriate path length.
- Data Acquisition:
  - Record a background spectrum of the empty sample holder (or the solvent).
  - Place the sample in the spectrometer's beam path.
  - Acquire the sample spectrum over a range of 4000-400  $\text{cm}^{-1}$ .
  - The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.

## NMR Spectroscopy ( $^1\text{H}$ and $^{13}\text{C}$ )

- Instrumentation: A high-resolution Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).
- Sample Preparation:
  - Dissolve 5-10 mg of **2,4,6-trimethoxyaniline** in approximately 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a standard 5 mm NMR tube.
  - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ( $\delta = 0.00$  ppm).
- Data Acquisition:

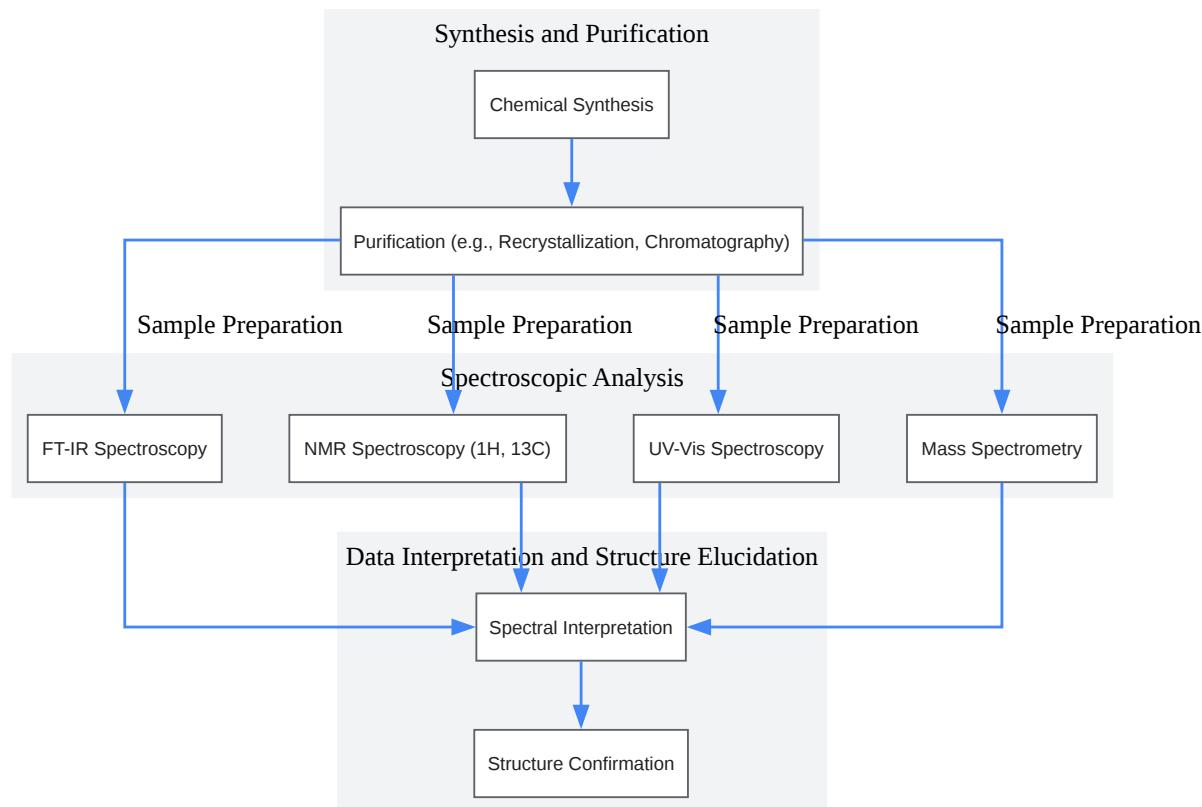
- $^1\text{H}$  NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans will be required compared to  $^1\text{H}$  NMR to achieve an adequate signal-to-noise ratio.
- Data Processing: Process the raw data (Free Induction Decay - FID) using a Fourier transform to obtain the frequency-domain spectrum. Apply phase and baseline corrections to the spectrum.

## UV-Vis Spectroscopy

- Instrumentation: A UV-Vis spectrophotometer.
- Sample Preparation:
  - Prepare a stock solution of **2,4,6-trimethoxyaniline** of a known concentration in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
  - Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading within the optimal range of the instrument (typically 0.1 - 1.0).
- Data Acquisition:
  - Fill a quartz cuvette with the pure solvent to be used as a blank and record the baseline.
  - Rinse the cuvette with the sample solution and then fill it with the sample solution.
  - Place the sample cuvette in the spectrophotometer.
  - Scan a range of wavelengths (e.g., 200-400 nm) to identify the wavelength(s) of maximum absorbance ( $\lambda_{\text{max}}$ ).

## Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the synthesis and spectroscopic characterization of an organic compound like **2,4,6-trimethoxyaniline**.

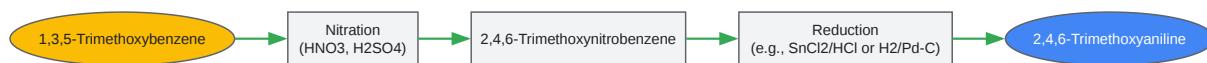


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Caption: A logical workflow for the synthesis and spectroscopic characterization of a chemical compound.

## Synthesis of 2,4,6-Trimethoxyaniline

A common synthetic route to **2,4,6-trimethoxyaniline** involves the reduction of the corresponding nitro compound, 2,4,6-trimethoxynitrobenzene.



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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
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